molecular formula C17H17NO7 B3028169 Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate CAS No. 1646152-47-7

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate

Cat. No.: B3028169
CAS No.: 1646152-47-7
M. Wt: 347.3
InChI Key: LVUGDOXIXJYTGZ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate is an organic compound with the molecular formula C16H15NO7 It is characterized by the presence of methoxy, benzyl, and nitro functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate typically involves the esterification of 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products Formed

    Reduction: 5-methoxy-4-((4-methoxybenzyl)oxy)-2-aminobenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid

Scientific Research Applications

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid
  • 4-Hydroxy-2-quinolones
  • Flavonoids

Uniqueness

Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ester group allows for easy modification, while the nitro and methoxy groups provide specific reactivity and potential biological activity.

Properties

IUPAC Name

methyl 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7/c1-22-12-6-4-11(5-7-12)10-25-16-9-14(18(20)21)13(17(19)24-3)8-15(16)23-2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUGDOXIXJYTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142897
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646152-47-7
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646152-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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